molecular formula C20H22O4 B13024789 Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate CAS No. 1706441-19-1

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13024789
CAS No.: 1706441-19-1
M. Wt: 326.4 g/mol
InChI Key: CMCPYZJFUJNFAZ-UHFFFAOYSA-N
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Description

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate (CAS 1706441-19-1) is a synthetic benzoate ester compound with a molecular formula of C20H22O4 and a molecular weight of 326.4 g/mol . This chemical serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its structure integrates an aromatic benzoate core substituted with a 3-ethoxy group and a 4-((2-methylbenzyl)oxy) ether linkage, finished with a terminal allyl ester moiety . The presence of the allyl group offers a reactive handle for further chemical transformations, including potential use in metal-catalyzed coupling or isomerization reactions, making it a valuable scaffold for constructing more complex molecules . Compounds within this class of alkyl benzoates are frequently investigated for their utility in developing novel materials and pharmaceutical candidates . As a derivatized alkyl benzoate, it shares structural features with intermediates used in the synthesis of active pharmaceutical ingredients and other specialized organic compounds . Researchers can leverage this chemical for developing potential enzyme inhibitors or receptor modulators, following trends in heterocyclic and fused scaffold chemistry which are prominent in drug discovery . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

CAS No.

1706441-19-1

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

prop-2-enyl 3-ethoxy-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C20H22O4/c1-4-12-23-20(21)16-10-11-18(19(13-16)22-5-2)24-14-17-9-7-6-8-15(17)3/h4,6-11,13H,1,5,12,14H2,2-3H3

InChI Key

CMCPYZJFUJNFAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Etherification

  • The etherification involves reacting a hydroxy-substituted benzoic acid or ester with 2-methylbenzyl bromide or chloride.
  • A suitable base such as potassium carbonate or sodium carbonate is employed to deprotonate the phenolic hydroxyl group.
  • The reaction is typically carried out in an aprotic solvent like acetone, toluene, or benzene.
  • Reaction temperature ranges from 80 to 110 °C for 12 to 30 hours, often under reflux conditions to drive the reaction to completion.
  • Phase transfer catalysts (e.g., tetrabutylammonium salts) may be used to enhance reaction rates and yields.

Esterification (Allylation)

  • The carboxylic acid group is esterified with allyl alcohol or allyl halides.
  • Catalysts such as acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., triethylamine) facilitate the esterification.
  • Alternatively, allyl esters can be prepared via transesterification from methyl or ethyl esters.
  • The reaction is conducted under reflux in solvents like toluene or benzene, with temperature control between 80 and 110 °C.
  • Allylic bromination may be employed on intermediates using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN to introduce allylic functionality selectively.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Medicinal Chemistry

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate has potential applications in drug development, particularly as a pharmaceutical intermediate. Its structure may allow for the modification of biological activity through various chemical transformations.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of benzoate compounds exhibit significant anticancer properties. For example, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Properties : Some benzoate derivatives have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The introduction of the allyl group may enhance these properties due to its ability to interact with biological targets more effectively .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including:

  • Esterification : The ethoxy group can participate in esterification reactions, which are crucial for synthesizing more complex molecules.
  • Cross-coupling Reactions : The presence of the allyl group enables participation in cross-coupling reactions, which are fundamental in creating carbon-carbon bonds in organic synthesis .

Experimental Findings

In synthetic chemistry, the compound has been utilized as a precursor in the synthesis of more complex organic molecules. For instance, it can be transformed into other benzoate derivatives through nucleophilic substitution reactions, expanding its utility in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

This compound can also be explored for applications in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound's allyl functionality allows it to be incorporated into polymer matrices through free radical polymerization processes. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials.

PropertyValue
Boiling PointNot specified
SolubilitySoluble in organic solvents
ReactivityParticipates in radical polymerization

Environmental Applications

There is ongoing research into the environmental applications of compounds like this compound, particularly regarding their role as potential biodegradable alternatives to conventional plastics.

Biodegradability Studies

Studies have indicated that certain benzoate esters can undergo biodegradation under specific environmental conditions. The incorporation of such compounds into biodegradable polymer formulations could lead to environmentally friendly materials .

Mechanism of Action

The mechanism of action of Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in the body, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl 4-((4-(Decyloxy)benzoyl)oxy)benzoate ()

This compound, used in siloxane-based liquid crystal elastomers, features a 4-decyloxybenzoyl substituent. Key differences include:

  • Substituent Effects : The decyloxy chain (C10) in enhances flexibility and mesomorphic properties, whereas the 3-ethoxy and 2-methylbenzyl groups in the target compound introduce rigidity and steric hindrance.
  • Material Properties : Elastomers derived from the decyloxy analog exhibit superior thermal stability (decomposition >250°C) and actuation due to alkyl cross-linkers. The target compound’s smaller substituents may reduce phase transition temperatures but improve mechanical strength in polymer networks .

Table 1: Substituent Comparison

Compound Substituents Key Application Thermal Stability
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate 3-ethoxy, 4-(2-methylbenzyloxy) Hypothetical polymers Likely moderate (~200°C)
Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate 4-decyloxybenzoyl Liquid crystal elastomers High (>250°C)
Methyl 2-((2-(p-Tolyloxy)allyl)oxy)benzoate ()

This methyl ester analog shares an allyloxy-benzene core but differs in substitution:

  • Functional Groups : The methyl ester in vs. the allyl ester in the target compound alters hydrolysis susceptibility. Allyl esters are more resistant to enzymatic cleavage, suggesting enhanced stability in biological or acidic environments.
  • Synthetic Yield : The methyl derivative was synthesized in 89% yield under mild conditions, whereas the target compound’s synthesis (if analogous) might require optimized protocols due to steric challenges from the 2-methylbenzyl group .
2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole ()

Though structurally distinct (thiadiazole-pyrimidine core), this compound highlights substituent-driven bioactivity. The 2-methylbenzyl group in contributes to a 65.24% yield and antifungal activity (e.g., 72% inhibition against B. cinerea). By contrast, the target compound’s benzyloxy and ethoxy groups lack heterocyclic motifs, likely rendering it biologically inert but more suitable for materials applications .

Biological Activity

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate (referred to as AEB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

AEB is characterized by its unique chemical structure, which includes an allyl group, an ethoxy group, and a benzyl ether moiety. The presence of these functional groups may contribute to its biological activities.

Pharmacological Properties

Research indicates that AEB exhibits a range of biological activities:

  • Antimicrobial Activity : AEB has shown effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
  • Antioxidant Activity : AEB has been evaluated for its ability to scavenge free radicals. Studies indicate that it possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that AEB may reduce inflammation markers in cellular models. This activity is particularly relevant for developing treatments for inflammatory diseases.

The mechanisms underlying the biological activity of AEB involve several pathways:

  • Inhibition of Enzymatic Activity : AEB may inhibit specific enzymes involved in inflammation and microbial metabolism, contributing to its anti-inflammatory and antimicrobial effects.
  • Modulation of Signaling Pathways : AEB appears to interact with key signaling pathways that regulate cellular responses to stress and inflammation, such as NF-kB and MAPK pathways.
  • Free Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several studies have explored the biological activity of AEB:

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, AEB was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in fibroblast cells, treatment with AEB significantly reduced cell death and ROS levels compared to untreated controls .
  • Anti-inflammatory Activity in Animal Models : In vivo studies using mice with induced inflammation showed that administration of AEB resulted in reduced swelling and lower levels of pro-inflammatory cytokines compared to the control group .

Table 1: Antimicrobial Activity of AEB

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Table 2: Anti-inflammatory Effects of AEB

Treatment GroupCytokine Levels (pg/mL)Cell Viability (%)
Control15070
AEB Treatment8090

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